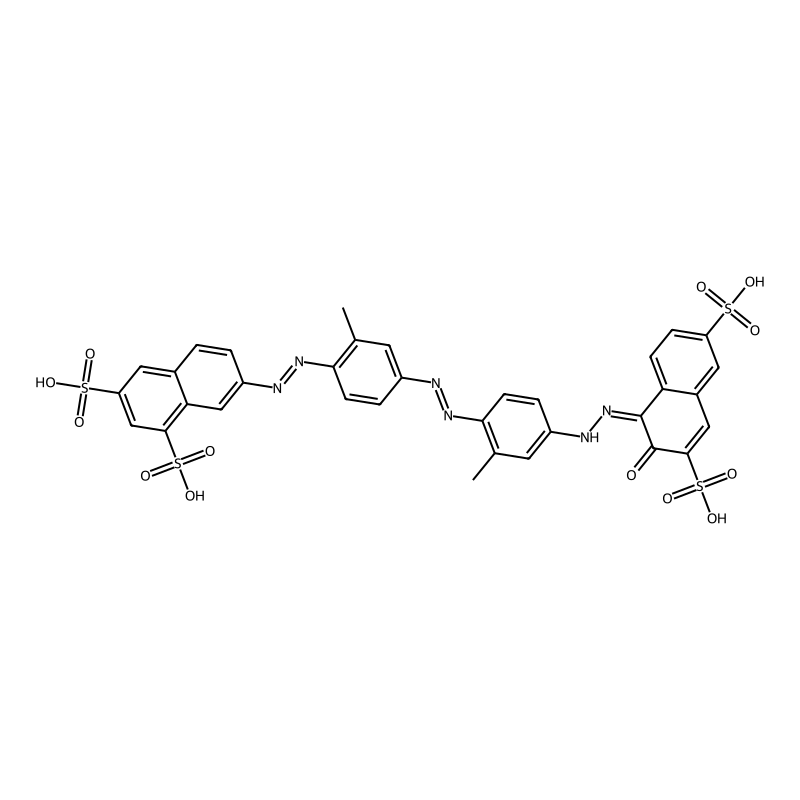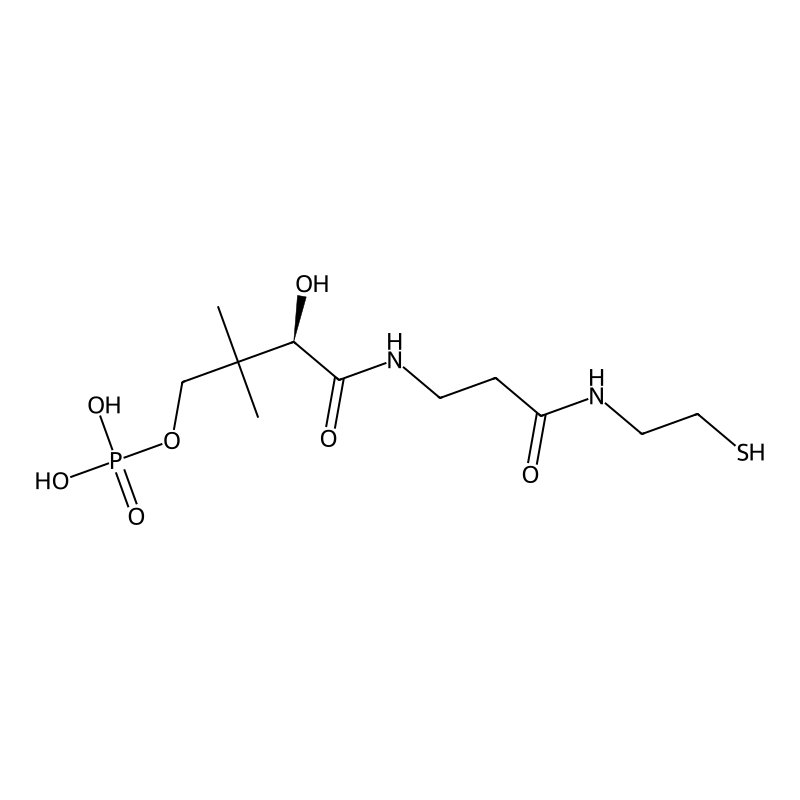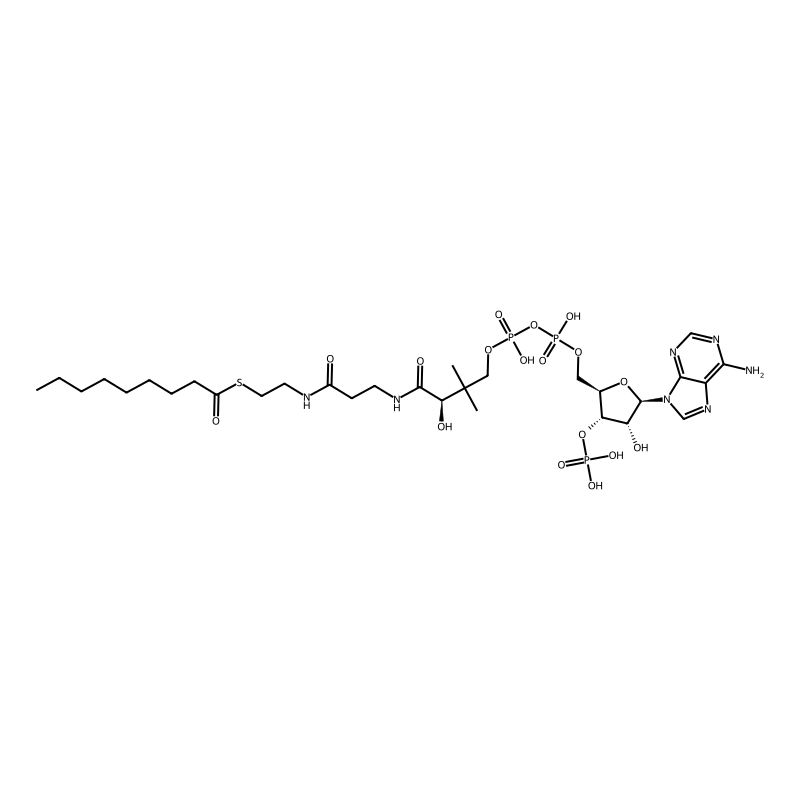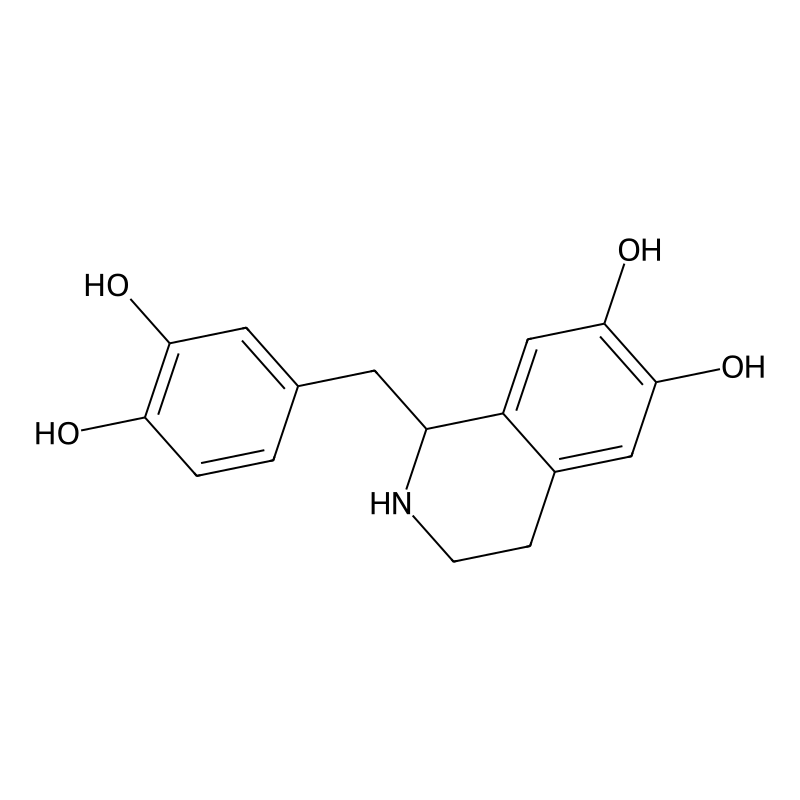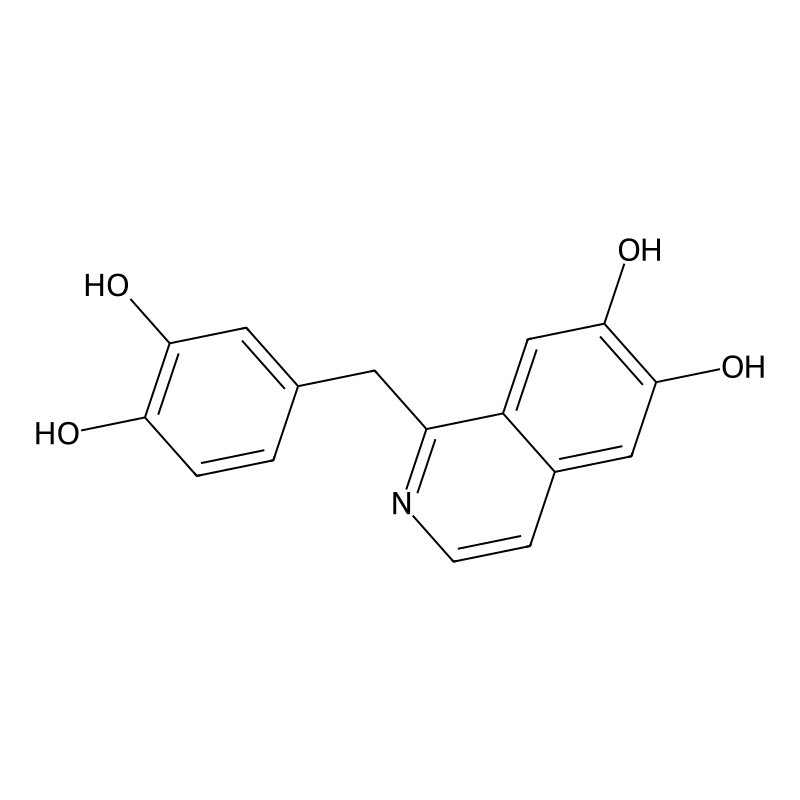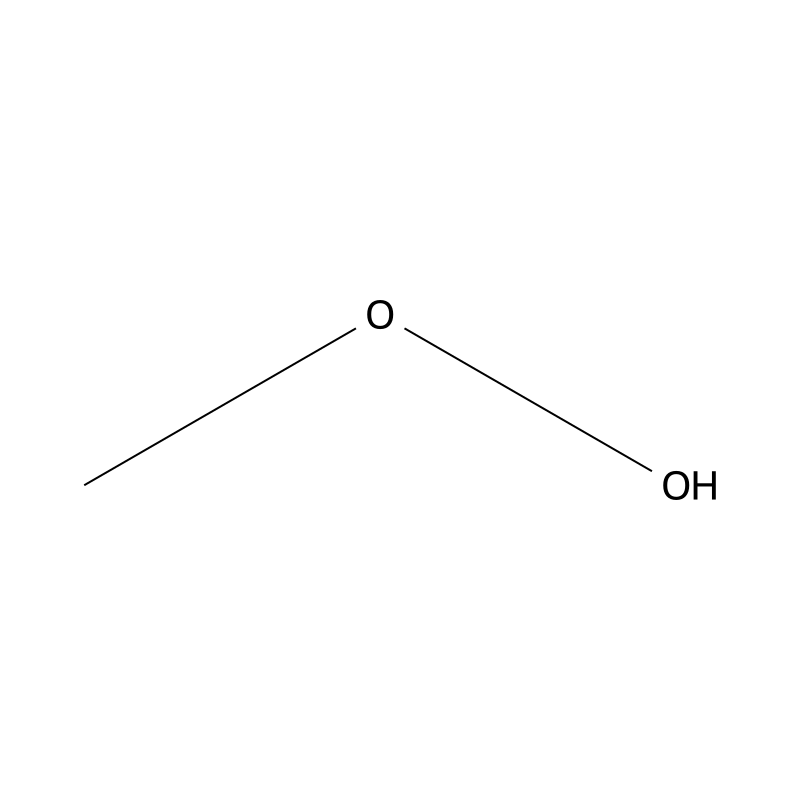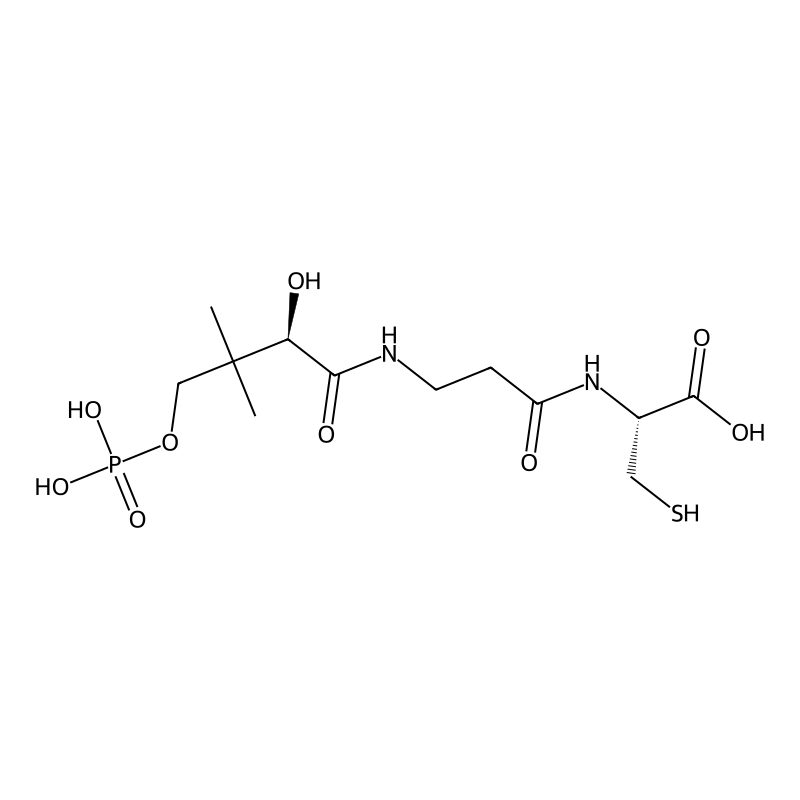Methisazone
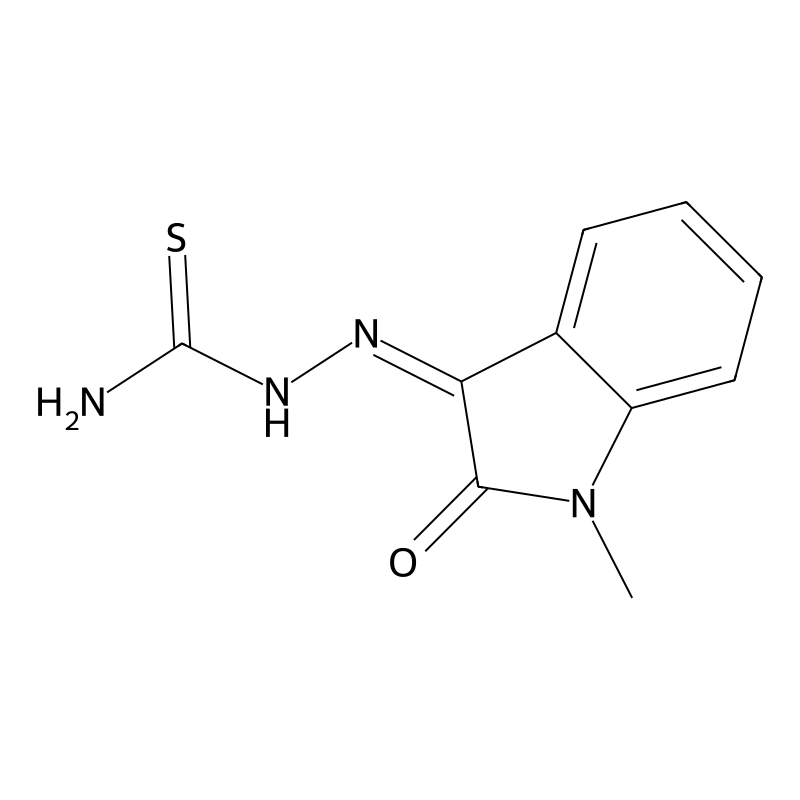
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antiviral Effects:
Researchers have studied methisazone's ability to inhibit the replication of various viruses, including:
- Poxviruses: This group includes viruses that cause smallpox and monkeypox. Studies in cell cultures and animals suggest methisazone may have antiviral activity against poxviruses.
Important Note
Smallpox was eradicated in 1980, and the use of methisazone for this purpose is not relevant in current public health practice.
- Other RNA Viruses: Research has explored the effects of methisazone on other RNA viruses, but results have been mixed.
Mechanism of Action:
The exact mechanism by which methisazone exerts its antiviral effects is not fully understood. Some research suggests it may interfere with viral protein synthesis [].
Methisazone (USAN) or metisazone (INN) is a synthetic antiviral drug []. Developed in the 1960s, it disrupts viral replication, particularly in poxviruses like smallpox []. While it showed promise against smallpox, logistical challenges and the emergence of alternative treatments limited its widespread use [].
Molecular Structure Analysis
Methisazone belongs to the class of thiosemicarbazones. Its key structural features include:
- A central heterocyclic ring with a nitrogen and sulfur atom [].
- An attached methyl group and an indole moiety, which are believed to contribute to its antiviral activity [].
Chemical Reactions Analysis
The synthesis of methisazone involves the condensation of N-methylisatin with thiosemicarbazide []. However, detailed information on specific reaction conditions and mechanisms is limited in publicly available scientific literature.
Key Reactions:- Condensation Reaction: N-methylisatin + thiosemicarbazide → Methisazone
- Reaction with Iodine: Methisazone + Iodine → Iodinated Methisazone Complex
Methisazone's primary biological activity is its antiviral effect against poxviruses. It inhibits the synthesis of structural viral proteins and interrupts the assembly of mature viruses. This mechanism makes it particularly effective in preventing viral replication during infections . Additionally, methisazone has been investigated for its prophylactic use, providing some degree of protection against viral infections when administered before exposure .
The synthesis of methisazone typically involves a two-step process:
- Condensation: The initial step involves the condensation of N-methylisatin with thiosemicarbazide under acidic conditions.
- Purification: The resulting product is purified through recrystallization or chromatography to obtain pure methisazone.
This synthetic route is crucial for producing methisazone in sufficient quantities for research and potential therapeutic applications.
Methisazone has several applications, primarily in virology and infectious disease management:
- Antiviral Treatment: Used primarily against poxvirus infections.
- Prophylaxis: Administered to provide protection against viral infections.
- Research: Studied for its interactions with metal complexes to enhance its antiviral properties .
Despite its limited use today, methisazone remains a subject of interest in antiviral research.
Recent studies have explored the interaction of methisazone with metal ions such as iron, zinc, manganese, magnesium, and calcium. These interactions can enhance the binding affinity of methisazone to viral proteins, potentially improving its efficacy as an antiviral agent. For instance, complexes formed between methisazone and manganese exhibited the highest binding energy changes with specific viral proteins associated with SARS-CoV-2 . This suggests that modifying methisazone with metal ions could lead to novel therapeutic strategies against viral infections.
Methisazone shares structural and functional similarities with several other antiviral compounds. Here are a few notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Acyclovir | Inhibits viral DNA polymerase | Primarily used for herpes simplex virus |
| Ribavirin | Inhibits RNA synthesis | Broad-spectrum antiviral activity |
| Cidofovir | Inhibits viral DNA synthesis | Effective against cytomegalovirus |
| Amantadine | Inhibits uncoating of influenza virus | Also has anti-Parkinsonian properties |
Uniqueness of Methisazone
Methisazone is unique due to its specific action against poxviruses and its historical significance in smallpox treatment. Unlike many modern antivirals that target DNA or RNA synthesis broadly, methisazone's targeted mechanism makes it particularly relevant in discussions about historical antiviral therapies.
Crystallographic Analysis and X-ray Diffraction Patterns
Methisazone (C₁₀H₁₀N₄OS) crystallizes in a monoclinic system, though detailed single-crystal X-ray diffraction data for the pure compound remains limited in published literature. Indirect insights into its structural features derive from studies on analogous thiosemicarbazones. For example, metal complexes of N(4)-substituted methisazone derivatives exhibit planar imine cores with thiourea and pyridyl residues, featuring dihedral angles of 20.25° and 7.60° between the core and functional groups. Hirshfeld surface analyses of related compounds highlight intermolecular N–H⋯N and N–H⋯S hydrogen bonds, which stabilize the crystal lattice. Powder X-ray diffraction patterns for structurally similar compounds, such as methionine sulfoxide, reveal monoclinic cell parameters (e.g., a = 15.500 Å, b = 3.820 Å, c = 13.490 Å, β = 97.300°), though methisazone-specific data are inferred from spectroscopic and computational models.
Spectroscopic Characterization (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy: Key vibrational modes include N–H stretching (3274 cm⁻¹), C=N imine stretching (1589 cm⁻¹), and C=S thiourea vibrations (1045 cm⁻¹). The absence of a free thiol group (SH) at ~2550 cm⁻¹ confirms thione-thiol tautomer stabilization.
NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals include δ 12.88 (s, 1H, NH), 11.26 (s, 1H, NH), and 7.52–7.63 (m, 4H, aromatic protons). ¹³C NMR reveals a carbonyl carbon at δ 180.2 ppm (C=O) and an azomethine carbon at δ 152.4 ppm (C=N).
UV-Vis Spectroscopy: Methisazone exhibits π→π* transitions at 290 nm and n→π* transitions at 365 nm in ethanol, consistent with conjugated imine and thiourea moieties.
Table 1: Spectroscopic Data for Methisazone
| Technique | Key Peaks/Assignments | References |
|---|---|---|
| FT-IR | 3274 cm⁻¹ (N–H), 1589 cm⁻¹ (C=N), 1045 cm⁻¹ (C=S) | |
| ¹H NMR | δ 12.88 (s, NH), δ 7.52–7.63 (m, Ar–H) | |
| UV-Vis | λₘₐₓ = 290 nm (π→π), 365 nm (n→π) |
Thermodynamic Stability and Solubility Profiles
Methisazone demonstrates high thermal stability, with a melting point of 245°C and decomposition above 410°C. It is sparingly soluble in water (<1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO; 426.84 mM) and ethanol (≥50 mg/mL). The compound’s low molar conductivity (5–11 μS/cm) in polar solvents suggests non-electrolytic behavior, consistent with neutral molecular packing in the solid state.
Thiosemicarbazone Scaffold Modifications
N(4)-Substitution Effects on Bioavailability
The N(4) position of the thiosemicarbazone moiety in methisazone represents a critical structural determinant for both antiviral efficacy and bioavailability characteristics [1] [2]. Systematic investigations of N(4)-substituted derivatives have revealed fundamental structure-activity relationships that govern the compound's therapeutic potential.
The baseline compound, methisazone (N-methylisatin β-thiosemicarbazone), demonstrates moderate antiviral activity with effective concentration values ranging from 0.4 to 2.1 μg/milliliter against Coxsackie B4 virus, accompanied by selectivity indices between 9 and 56 [1]. However, modifications at the N(4) position have yielded derivatives with substantially enhanced bioavailability profiles.
N(4)-ethyl substitution produces compounds with improved potency, exhibiting effective concentration values of 0.87 μg/milliliter and enhanced selectivity indices of 23 [1]. The propyl and allyl analogs maintain comparable activity levels (1.1 and 1.5 μg/milliliter respectively), suggesting that small to medium-sized alkyl substituents preserve the essential pharmacophoric features while potentially improving membrane permeability [1].
The most significant bioavailability enhancement has been observed with 5-methoxyisatin N(4)-pyrrolidinyl thiosemicarbazone (MeOIstPyrd), which demonstrates exceptional anticancer activity with an inhibitory concentration of 0.9 μmolar and selectivity indices exceeding 2100 [2]. This remarkable improvement in bioavailability is attributed to the pyrrolidinyl group's ability to enhance cellular uptake while maintaining low toxicity against normal cell lines [2].
Conversely, bulky N(4) substituents such as butyl groups or aromatic moieties result in complete loss of antiviral activity [1]. This observation indicates that the molecular dimensions of the N(4) substituent must remain within specific spatial constraints to maintain effective viral target binding. The structure-activity relationship data demonstrates that the optimal N(4) substituents are small to medium-sized alkyl groups or cyclic amines that do not exceed the steric tolerance of the viral binding pocket [1] [3].
The preservation of the free thiosemicarbazone moiety remains absolutely critical for antiviral activity, as cyclization to thiazolidinone derivatives results in complete loss of biological activity [1]. This finding underscores the importance of the thiosemicarbazone's conformational flexibility and its role in forming essential interactions with viral targets [1].
Isatin Ring Functionalization Strategies
The isatin core of methisazone serves as a crucial pharmacophoric element, and strategic functionalization at various positions has revealed distinct patterns of structure-activity relationships [3] [4]. Comprehensive investigations have established that modifications to the isatin ring system can dramatically influence both antiviral potency and bioavailability characteristics.
Functionalization at the C-5 position has produced the most significant enhancements in antiviral activity. 1-ethylisatin β-thiosemicarbazone represents the most active compound encountered in systematic structure-activity studies, demonstrating 286 percent of the activity relative to the parent isatin β-thiosemicarbazone [4]. This remarkable improvement highlights the critical role of electron-donating alkyl substitution at the N-1 position in optimizing the compound's interaction with viral targets [4].
Halogen substitution at C-5 has yielded compounds with enhanced tyrosine kinase inhibitor activity, similar to clinically approved agents such as sunitinib, which contains a 5-fluoro-indolin-2-one moiety [3]. The electron-withdrawing properties of fluorine substitution at C-5 improve the compound's ability to function as an adenine mimic, enhancing binding to kinase active sites [3]. Studies have demonstrated that 5-fluoroisatin derivatives exhibit superior cytotoxicity compared to their unhalogenated analogs [3].
Methoxy substitution at C-5 provides moderate enhancement of antiviral activity through mesomeric electron donation effects [2] [5]. The methoxy group's electron-donating properties improve hydrophobic interactions with aromatic residues in viral enzymes, particularly human immunodeficiency virus reverse transcriptase [6]. This substitution pattern has been shown to enhance membrane permeability while maintaining favorable selectivity profiles [5].
The positioning of substituents on the isatin ring demonstrates critical importance for maintaining antiviral activity. Substitution at C-6 results in significant activity reduction due to steric hindrance effects that disrupt optimal molecular dimensions [4]. The overall dimensions of the isatin β-thiosemicarbazone molecule appear to be nearly maximal for retention of high activity, as all substituents in the aromatic ring decrease activity irrespective of their nature or position [4].
Halogen substitution at C-7 has proven essential for antibacterial activity against methicillin-resistant Staphylococcus aureus, with compounds lacking this substitution showing substantially reduced efficacy [7]. This position-specific requirement demonstrates the precise spatial constraints governing antimicrobial activity within the isatin scaffold [7].
Comparative Analysis with Analogous Antiviral Agents
Electronic Effects of Methoxy Group Positioning
The electronic characteristics of methoxy substituents in methisazone and related thiosemicarbazone compounds demonstrate position-dependent effects that significantly influence antiviral activity and viral target binding [8] [9]. Understanding these electronic effects provides crucial insights for rational drug design and optimization of antiviral efficacy.
Methoxy groups positioned at the para location of aromatic systems function as electron-donating groups through mesomeric effects, as classified by the Hammett equation [9]. This electron donation results in enhanced hydrophobic interactions with viral protein binding sites, particularly evident in compounds targeting human immunodeficiency virus reverse transcriptase [6]. The mesomeric effect reduces the π-π* energy gap, leading to bathochromic shifts with λmax values of 354 nanometers, indicating increased π-system delocalization [8].
In contrast, meta-positioned methoxy groups exhibit electron-withdrawing characteristics through inductive effects, resulting in reduced binding affinity to viral targets [9]. This positional dependence highlights the critical importance of substituent placement for optimizing antiviral interactions. The electronic effects at meta positions disrupt the favorable π-delocalization patterns necessary for effective viral protein binding [8].
The 5-position methoxy substitution on the isatin ring demonstrates particularly favorable electronic properties for antiviral activity [2] [6]. Studies of 5-methoxyisatin derivatives have revealed that the methoxy group participates in steric interactions with aromatic residues of viral enzymes through enhanced π-π stacking interactions [6]. These interactions are facilitated by the electron-donating properties of the methoxy group, which increase the electron density of the isatin aromatic system [2].
Ortho-positioned methoxy substituents introduce complex steric and electronic effects that predominantly result in steric hindrance rather than beneficial electronic contributions [9]. The proximity of the methoxy group to other substituents causes disrupted planarity in the aromatic system, reducing the effectiveness of π-system interactions with viral targets [9].
The electronic effects of methoxy positioning extend to the overall molecular dipole moment and charge distribution patterns. Para and 5-position methoxy groups enhance the nucleophilic character of the thiosemicarbazone nitrogen atoms, improving their coordination capability with metal ions and their interactions with viral protein active sites [8]. These electronic modifications contribute to the enhanced binding energies observed in metal-complexed methisazone derivatives, where manganese-bound methisazone demonstrates binding energies of -8.3 kilocalories per mole with SARS-CoV-2 spike protein [10].
Steric Considerations in Viral Target Binding
The three-dimensional architecture of methisazone and its conformational flexibility represent fundamental determinants of viral target binding efficacy [11] [4]. Detailed molecular modeling studies have revealed that methisazone exhibits remarkable conformational diversity, with eleven distinct conformers identified through high-level quantum chemical calculations [11]. This flexibility arises primarily from the thiosemicarbazone chain, which can adopt multiple orientations while maintaining essential intermolecular contacts [11].
The spatial arrangement of the thiosemicarbazone group relative to the isatin ring nitrogen proves critical for antiviral activity [4]. The β-thiosemicarbazone configuration is mandatory for biological activity, as the α-thiosemicarbazone isomer demonstrates complete inactivity [4]. This geometric requirement reflects the precise spatial constraints necessary for effective binding to viral protein active sites, where the projection of the -CS.NH2 group must maintain specific orientational relationships with the aromatic system [4].
Steric tolerance studies have established that the overall molecular dimensions of methisazone represent near-optimal values for viral target binding [4]. Systematic substitution studies demonstrate that any additions to the aromatic ring system result in decreased antiviral activity, regardless of the electronic nature or position of the substituents [4]. This observation indicates that the binding pockets of viral targets have strict dimensional requirements that cannot accommodate additional bulk beyond the parent scaffold [4].
The importance of maintaining planar geometry in the isatin core has been demonstrated through comparative studies with non-planar analogs [4]. Compounds that disrupt the essential planarity of the aromatic system through steric crowding or conformational restrictions show dramatically reduced binding affinity to viral targets [4]. The planar isatin system facilitates crucial π-π stacking interactions with aromatic residues in viral protein active sites, interactions that are disrupted by deviations from planarity [3].
Metal coordination introduces additional steric considerations that can either enhance or diminish viral binding effectiveness [10]. Manganese-bound methisazone demonstrates optimal binding to SARS-CoV-2 proteins due to the metal's ability to organize the ligand geometry for improved fit within viral protein binding pockets [10]. The coordination geometry positions the thiosemicarbazone and isatin components in orientations that maximize complementarity with viral target surfaces [10].
Cyclization of the thiosemicarbazone moiety to form thiazolidinone derivatives results in complete loss of antiviral activity, demonstrating the essential nature of conformational flexibility for viral target recognition [1]. The rigid thiazolidinone ring system cannot adopt the conformational diversity necessary for optimal binding to viral proteins, highlighting the importance of maintaining the linear thiosemicarbazone chain for preserving antiviral efficacy [1].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
MeSH Pharmacological Classification
ATC Code
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AA - Thiosemicarbazones
J05AA01 - Metisazone
Other CAS
Wikipedia
Dates
2: MARSDEN JP. Case of malignant smallpox treated with compound 33T57. Br Med J. 1962 Aug 25;2(5303):524. PubMed PMID: 14470219; PubMed Central PMCID: PMC1925910.
3: Ronen D, Sherman L, Bar-Nun S, Teitz Y. N-methylisatin-beta-4',4'-diethylthiosemicarbazone, an inhibitor of Moloney leukemia virus protein production: characterization and in vitro translation of viral mRNA. Antimicrob Agents Chemother. 1987 Nov;31(11):1798-802. PubMed PMID: 3501701; PubMed Central PMCID: PMC175042.
4: BAUER DJ, STVINCENT L, KEMPE CH, DOWNIE AW. PROPHYLACTIC TREATMENT OF SMALL POX CONTACTS WITH N-METHYLISATIN BETA-THIOSEMICARBAZONE (COMPOUND 33T57, MARBORAN). Lancet. 1963 Sep 7;2(7306):494-6. PubMed PMID: 14065422.
5: Borysiewicz J, Witaliński W. Effect of N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine on vaccinia virus replication in vitro and in vivo. Brief report. Arch Virol. 1979;62(1):83-6. PubMed PMID: 539911.
6: McLean DM. Methisazone therapy in pediatric vaccinia complications. Ann N Y Acad Sci. 1977 Mar 4;284:118-21. PubMed PMID: 280134.
7: Rada B, Zgórniak-Nowosielska I. Site of action of N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine in the vaccinia virus replication cycle. Acta Virol. 1984 Sep;28(5):428-32. PubMed PMID: 6151358.
8: Zgórniak-Nowosielska I, Gatkiewicz A, Veckenstedt A, Béládi I. Effect of N, N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine against virus-induced encephalitis in mice). Acta Virol. 1980 Dec;24(6):439-44. PubMed PMID: 6111204.
9: Hermans PE, Cockerill FR 3rd. Antiviral agents. Mayo Clin Proc. 1983 Apr;58(4):217-22. Review. PubMed PMID: 6339831.
10: Tomashevskaia MF, Turkevich MM. Spectorphotometric determination of methisazone and its extraction from mixtures. Farm Zh. 1975 Mar-Apr;(2):73-5. Ukrainian. PubMed PMID: 1140365.
11: McLean DM. Vaccinia complications and methisazone therapy. Clin Infect Dis. 2006 Jun 1;42(11):1653. PubMed PMID: 16652327.
12: Lee KC, Hersey JA. Crystal modification of methisazone by grinding. J Pharm Pharmacol. 1977 Apr;29(4):249-50. PubMed PMID: 17681.
13: Borysiewicz J, Mizerski J, Pryjma J. Effect of methisazone on immune response in mice. Chemotherapy. 1977;23(4):276-81. PubMed PMID: 862459.
14: Chang TW, Snydman DR. Antiviral agents: action and clinical use. Drugs. 1979 Nov;18(5):354-76. Review. PubMed PMID: 92398.
15: Zgórniak-Nowosielska I, Cwiek D, Sławińska B. Immune response in vaccinia virus infected mice treated with N,N'-bis/methylisatin-beta-thiosemicarbazone/-2-methylpiperazine. Arch Immunol Ther Exp (Warsz). 1985;33(6):769-76. PubMed PMID: 3868962.
16: Ronen D, Nir E, Teitz Y. Effect of N-methylisatin-beta-4':4'-diethylthiosemicarbazone on intracellular Moloney leukemia virus constituents. Antiviral Res. 1985 Aug;5(4):249-54. PubMed PMID: 2412491.
17: Bauer DJ. A history of the discovery and clinical application of antiviral drugs. Br Med Bull. 1985 Oct;41(4):309-14. Review. PubMed PMID: 2996681.
18: Teitz Y, Ladizensky E, Barko N, Burstein E. Selective repression of v-abl-encoded protein by N-methylisatin-beta-4',4'-diethylthiosemicarbazone and N-allylisatin-beta-4',4'-diallylthiosemicarbazone. Antimicrob Agents Chemother. 1993 Nov;37(11):2483-5. PubMed PMID: 8285639; PubMed Central PMCID: PMC192414.
19: Schroeder C, Presber W. [Current problems in medical virology. VI. Virostatics--what we need and what we have]. Z Arztl Fortbild (Jena). 1981 Apr 1;75(7):223-9. German. PubMed PMID: 6169209.
20: Walter M, Kolarz B, Zgórniak-Nowosielska I. Evaluation of ectodermal lesions in intravenous vaccinia infected mice as a method to investigate the antiviral activity of isatin beta-thiosemicarbazone derivative (TSK VI compound). Arch Immunol Ther Exp (Warsz). 1981;29(2):187-94. PubMed PMID: 7305631.
